Butachlor ESA sodium salt

Overview

Description

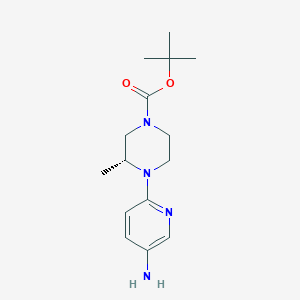

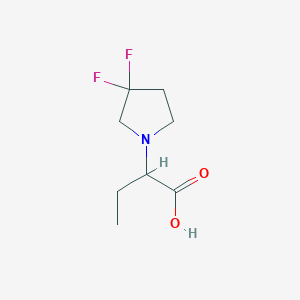

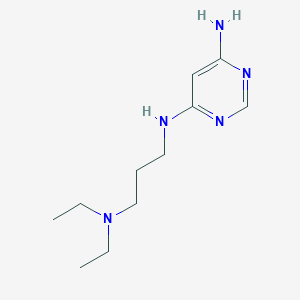

Butachlor ESA sodium salt, also known as 2-[(2,6-Diethylphenyl)(butoxymethyl)amino]-2-oxo-ethanesulfonic acid sodium salt, is a compound with the molecular formula C17H26NNaO5S . It is used as an analytical standard .

Molecular Structure Analysis

The molecular weight of Butachlor ESA sodium salt is 379.45 g/mol . The SMILES string representation of its structure is [Na+].CCCCOCN(C(=O)CS([O-])(=O)=O)c1c(CC)cccc1CC .Physical And Chemical Properties Analysis

Butachlor ESA sodium salt is a solid substance . It has a molecular weight of 379.45 g/mol .Scientific Research Applications

Herbicide Efficiency in Agriculture

Butachlor ESA sodium salt, commonly used as a pre-emergence herbicide, is primarily employed in agricultural settings for weed control. Studies have demonstrated its effectiveness in different crops, particularly rice. For example, Veeraputhiran and Balasubramanian (2013) conducted field experiments to evaluate herbicides including butachlor in transplanted rice varieties. They found that butachlor was effective in controlling weed populations and improving crop yield (Veeraputhiran & Balasubramanian, 2013). Similarly, Prakash, Shivran, and Koli (2013) reported that butachlor significantly reduced weed density and improved rice yield in their study (Prakash, Shivran, & Koli, 2013).

Environmental Remediation

Butachlor ESA sodium salt also plays a role in environmental remediation. Li et al. (2019) found that butachlor was removed efficiently in constructed single-chamber microbial fuel cells (MFCs). This suggests potential applications in bioremediation of wastewater and soil contaminated by butachlor (Li et al., 2019).

Soil Health and Microbial Dynamics

Butachlor's impact on soil health and microbial dynamics is also a research focus. Bera and Ghosh (2013) investigated the effects of butachlor on soil properties and microflora in transplanted rice, finding no significant changes in soil physico-chemical properties but a temporary decrease in microbial counts (Bera & Ghosh, 2013).

Photocatalytic Degradation

Research by Mahmoodi et al. (2007) explored the degradation and mineralization of Butachlor in aqueous solutions using nanophotocatalysis. This study is significant in understanding the removal of Butachlor from contaminated water sources (Mahmoodi et al., 2007).

Mechanism of Action

Target of Action

Butachlor ESA sodium salt, also known as 2-[(2,6-Diethylphenyl)(butoxymethyl)amino]-2-oxo-ethanesulfonic acid sodium salt , is a widely used herbicide . The primary target of Butachlor ESA sodium salt is the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . By inhibiting this process, it prevents the early development of plants .

Mode of Action

The interaction of Butachlor ESA sodium salt with its targets involves both physical and chemical adsorption . The compound adheres to the surface of its targets and inhibits the extension of the VLCFAs . This interaction conforms to pseudo-second-order kinetics , indicating a complex process that involves more than one step.

Biochemical Pathways

The inhibition of VLCFA biosynthesis by Butachlor ESA sodium salt affects several biochemical pathways. The exact pathways and their downstream effects are still under investigation . It is known that the disruption of vlcfa biosynthesis can lead to a variety of effects, including the inhibition of plant growth .

Pharmacokinetics

It is known that the compound has a molecular weight of 37945 , which may influence its bioavailability

Result of Action

The molecular and cellular effects of Butachlor ESA sodium salt’s action primarily involve the inhibition of plant growth . By disrupting VLCFA biosynthesis, the compound prevents the normal development of plant tissues . This makes it an effective herbicide for controlling undesirable grasses and broadleaf weeds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Butachlor ESA sodium salt. For instance, the pH value and salt ion concentration can affect the electrostatic interaction of the compound with its targets . Additionally, aging can cause a significant drop in the adsorption capacity of Butachlor ESA sodium salt . Therefore, the environmental context is a crucial factor to consider when using this compound.

Future Directions

Microbial degradation methods have attracted much attention for the removal of butachlor, the parent compound of Butachlor ESA sodium salt, from the environment . This suggests potential future directions in researching and developing effective bioremediation strategies for butachlor-contaminated environments .

properties

IUPAC Name |

sodium;2-[N-(butoxymethyl)-2,6-diethylanilino]-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO5S.Na/c1-4-7-11-23-13-18(16(19)12-24(20,21)22)17-14(5-2)9-8-10-15(17)6-3;/h8-10H,4-7,11-13H2,1-3H3,(H,20,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWWTVNLPSYRSP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butachlor ESA sodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)

![4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride](/img/structure/B1469474.png)

![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)